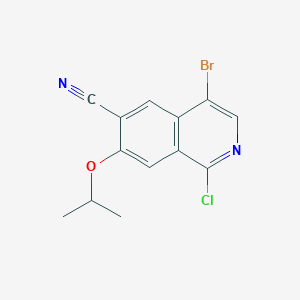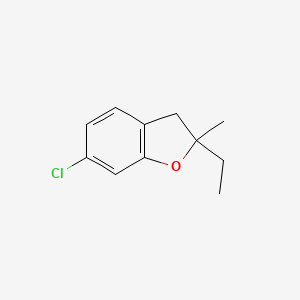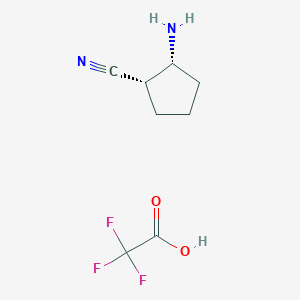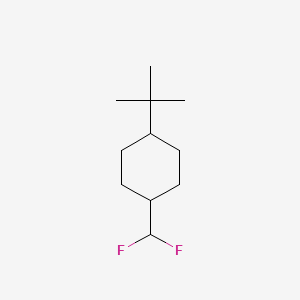
6-Cyclopropyl-2-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-methylnicotinamide: is an organic compound belonging to the class of nicotinamides. It is characterized by the presence of a cyclopropyl group attached to the 6th position and a methyl group attached to the 2nd position of the nicotinamide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylnicotinamide typically involves the cyclopropylation of a nicotinamide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of cyclopropylboronic acid and a suitable nicotinamide derivative under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyclopropyl-2-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 6-Cyclopropyl-2-methylnicotinamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a modulator of enzymatic activity. It can be used to investigate the role of nicotinamide derivatives in various biochemical processes .
Medicine: Its structural features make it a candidate for the design of inhibitors or activators of specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable for various applications .
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The cyclopropyl and methyl groups contribute to its unique binding properties, allowing it to modulate the activity of the target molecules .
Comparación Con Compuestos Similares
6-Methylnicotinamide: Similar structure but lacks the cyclopropyl group.
2-Methylnicotinamide: Similar structure but lacks the cyclopropyl group at the 6th position.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide structure.
Uniqueness: 6-Cyclopropyl-2-methylnicotinamide is unique due to the presence of both the cyclopropyl and methyl groups on the nicotinamide ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
6-cyclopropyl-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-6-8(10(11)13)4-5-9(12-6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13) |
Clave InChI |
NDHATTCWEDOZSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)



![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)





![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)



